(3-Chloro-5-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7ClF3N It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, yielding the desired amine product .
Industrial Production Methods
For large-scale production, the synthesis may involve the use of more robust and scalable methods. One such method includes the catalytic hydrogenation of the corresponding nitro compound, 3-chloro-5-(trifluoromethyl)nitrobenzene, in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzylamines, nitro compounds, and other functionalized derivatives .
Scientific Research Applications
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom and amine group contribute to the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzylamine: Similar structure but with an additional trifluoromethyl group.
4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the 4-position.
1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroethanone: A related compound with a ketone functional group
Uniqueness
(3-Chloro-5-(trifluoromethyl)phenyl)methanamine is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse applications in various fields .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLAXYMPBCHQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595124 |
Source
|
Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400771-41-7 |
Source
|
Record name | 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60595124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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